BenchChemオンラインストアへようこそ!

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

Medicinal Chemistry Drug Metabolism Kinase Inhibitor Design

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate (CAS 1956370-19-6) is a polysubstituted pyrimidine derivative categorized as a protein kinase inhibitor and activator. With a molecular formula of C9H11F3N4O2 and a molecular weight of 264.20 g·mol⁻¹, it is commercially available in high purity (≥97%) for pharmaceutical R&D.

Molecular Formula C9H11F3N4O2
Molecular Weight 264.20 g/mol
Cat. No. B15055570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate
Molecular FormulaC9H11F3N4O2
Molecular Weight264.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=N1)NCC(F)(F)F)N
InChIInChI=1S/C9H11F3N4O2/c1-2-18-8(17)6-5(13)7(16-4-15-6)14-3-9(10,11)12/h4H,2-3,13H2,1H3,(H,14,15,16)
InChIKeyQWSIJSUUXDAQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate: Core Properties and Sourcing Profile for Kinase-Targeted Research


Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate (CAS 1956370-19-6) is a polysubstituted pyrimidine derivative categorized as a protein kinase inhibitor and activator . With a molecular formula of C9H11F3N4O2 and a molecular weight of 264.20 g·mol⁻¹, it is commercially available in high purity (≥97%) for pharmaceutical R&D . The compound features a unique 5-amino-6-(2,2,2-trifluoroethylamino) substitution pattern that distinguishes it from other aminopyrimidine carboxylates, positioning it as a versatile intermediate for kinase-targeted library synthesis and medicinal chemistry optimization programs [1].

Why Generic Aminopyrimidine Substitution Fails: The Non-Interchangeable Role of Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate


Aminopyrimidine carboxylates are not functionally interchangeable. The specific substitution pattern on the pyrimidine core determines kinase selectivity, metabolic stability, and chemical reactivity. Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate is uniquely defined by its 2,2,2-trifluoroethylamino group at the 6-position, which confers distinct physicochemical properties—such as increased lipophilicity and metabolic shielding—compared to analogs bearing simple alkylamino (e.g., ethylamino) or trifluoromethyl substituents [1]. Similarly, the presence of both a free 5-amino group and an ethyl ester at position 4 enables regioselective derivatization that is inaccessible to compounds with different functional group arrangements . Substituting this compound with a closely related analog such as Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate (CAS 1823963-72-9) or Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1269294-25-8) would result in a loss of these critical properties, undermining the validity of SAR studies and the reproducibility of downstream biological assays.

Quantitative Differentiation Evidence: Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate vs. Closest Analogs


Trifluoroethylamino vs. Ethylamino: Enhanced Metabolic Stability and Lipophilicity

The 2,2,2-trifluoroethylamino group at the 6-position provides a significant advantage in metabolic stability over simple alkylamino analogs. The electron-withdrawing trifluoromethyl moiety reduces the electron density on the adjacent nitrogen, thereby decreasing oxidative N-dealkylation by cytochrome P450 enzymes [1]. This class-level effect is well-documented across multiple pyrimidine and triazolopyrimidine scaffolds, where the replacement of an ethylamino group with a 2,2,2-trifluoroethylamino group resulted in improved metabolic half-life and oral bioavailability [2]. Additionally, the trifluoroethyl group increases lipophilicity (estimated ΔclogP ≈ +0.7 to +1.0 compared to the ethylamino analog), enhancing passive membrane permeability and intracellular target engagement . The comparator, Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate (CAS 1823963-72-9), lacks this fluorine-driven metabolic shielding and is therefore expected to exhibit higher intrinsic clearance.

Medicinal Chemistry Drug Metabolism Kinase Inhibitor Design

Comparative Physicochemical Differentiation: Molecular Weight and Hydrogen-Bonding Capacity

The target compound (MW 264.20 g·mol⁻¹, formula C9H11F3N4O2) possesses a higher molecular weight and greater hydrogen-bonding capacity than the closely related comparator Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (MW 235.16 g·mol⁻¹, C8H8F3N3O2) . The target compound contains an additional secondary amino group (NH) from the trifluoroethylamino substituent, contributing one extra hydrogen-bond donor and altered polar surface area. This difference impacts solubility, crystal packing, and protein-binding interactions [1]. The target compound also has a distinct SMILES structure (O=C(OCC)C1=NC=NC(NCC(F)(F)F)=C1N) versus the comparator (O=C(OCC)C1=NC(=NC(N)=C1)C(F)(F)F), reflecting the different substitution pattern that affects both chemical reactivity and biological recognition .

Physicochemical Profiling Drug-Likeness Formulation Development

Dual Amino Substitution Pattern and Kinase ATP-Binding Site Recognition

The target compound's 5-amino and 6-(2,2,2-trifluoroethylamino) groups form a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, a critical pharmacophore for type I kinase inhibitors [1]. Across the aminopyrimidine class, compounds with dual amino substitution at positions 5 and 6 consistently demonstrate stronger ATP-competitive binding than mono-substituted analogs [2]. While specific IC50 data for the target compound are not publicly available, the compound has been categorized as a G protein-coupled receptor kinase (GRK) inhibitor and described as having affinity for the ATP-binding site of kinases [3]. By contrast, simpler analogs such as 2-(2,2,2-Trifluoroethylamino)pyrimidine-4-carboxylic acid (CAS 1694079-77-0), which lacks the second amino group, are primarily used as carboxylic acid intermediates rather than kinase-directed probes .

Kinase Inhibition Structure-Activity Relationship ATP-Site Binding

Synthetic Versatility: Ethyl Ester as a Strategic Handle for Library Synthesis

The ethyl ester at position 4 provides a versatile synthetic handle that enables further derivatization through hydrolysis to the carboxylic acid, amidation, or transesterification [1]. This positions the target compound as a central intermediate for generating diverse compound libraries. In contrast, Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5) has its ester at position 5 with an amino group at position 2, which alters the vector of derivatization and may sterically hinder certain coupling reactions . The target compound's arrangement (ester at position 4, amino groups at positions 5 and 6) aligns with the geometry required for many kinase pharmacophore models, whereas the alternative arrangement may not [2].

Synthetic Chemistry Library Design Prodrug Development

Purity Specification and Procurement Reliability for Reproducible Research

Commercially, the target compound is available at a certified purity of NLT 98% (MolCore) or 97% (CheMenu) , with ISO-certified quality systems ensuring batch-to-batch consistency. In contrast, the direct structural analog Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate (CAS 1823963-72-9) is listed at only 95% purity . The 2-3% purity differential is meaningful for sensitive biochemical assays where impurities can confound IC50 determinations, generate false-positive hits, or introduce endotoxin contamination in cellular models. Higher starting purity reduces the need for repurification, saving time and resources during lead optimization workflows.

Quality Control Procurement Reproducibility

High-Value Application Scenarios for Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate in Drug Discovery and Chemical Biology


GRK-Targeted Drug Discovery for Heart Failure

The compound's classification as a G protein-coupled receptor kinase (GRK) inhibitor makes it a valuable starting point for medicinal chemistry programs targeting heart failure. GRK2 and GRK5 are upregulated in failing human myocardium, and their inhibition has been shown to improve cardiac contractility. The trifluoroethylamino group provides the metabolic stability necessary for sustained in vivo target engagement, a critical advantage over ethylamino-containing analogs that may undergo rapid oxidative clearance [1].

Broad-Spectrum Kinase Inhibitor Lead Optimization and Selectivity Profiling

The dual amino substitution pattern (5-NH2 and 6-NHCH2CF3) forms a bidentate hinge-binding motif that is conserved across numerous kinase inhibitor chemotypes [2]. This compound serves as a core scaffold for generating focused kinase inhibitor libraries through derivatization at the 4-ester position. Its structural homology to the adenine ring of ATP enables systematic exploration of kinase selectivity by varying the ester-derived substituent, while the chemically distinct 6-trifluoroethylamino group provides a unique selectivity filter not achievable with simple alkylamino analogs [3].

Synthesis of Targeted Covalent Inhibitors (TCIs) via Ester-Directed Functionalization

The ethyl ester at position 4 is an ideal synthetic handle for introducing electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) to create targeted covalent inhibitors [4]. After hydrolysis to the carboxylic acid, the resulting intermediate can be coupled to amine-containing warheads or PEGylated linkers. The orthogonal reactivity of the 5-amino and 6-trifluoroethylamino groups—one nucleophilic, one electronically deactivated—allows for regioselective functionalization without complex protecting group strategies, streamlining the synthesis of covalent probe libraries [5].

Procuring a High-Purity Intermediate for Scale-Up and Preclinical Development

With ISO-certified purity of NLT 98% , this compound meets the stringent quality requirements for preclinical candidate advancement. The high batch-to-batch consistency minimizes the risk of impurity-driven toxicity flags during in vivo tolerability studies. For contract research organizations (CROs) and pharmaceutical companies scaling lead compounds, the 2-3% purity advantage over lower-grade analogs translates directly into reduced repurification costs and faster progression through IND-enabling studies.

Quote Request

Request a Quote for Ethyl 5-amino-6-((2,2,2-trifluoroethyl)amino)pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.